molecular formula C20H26O4 B1508511 Cannabidivarinic acid CAS No. 31932-13-5

Cannabidivarinic acid

Cat. No.: B1508511
CAS No.: 31932-13-5
M. Wt: 330.4 g/mol
InChI Key: CZXWOKHVLNYAHI-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

CBDVA primarily targets the cannabinoid receptors in the body . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain sensation, mood, and memory . CBDVA also exhibits significant inhibition against Ca v 3.1 and Ca v 3.2, which are voltage-gated calcium channels .

Mode of Action

The interaction of CBDVA with its targets leads to changes in the physiological processes regulated by these targets . For instance, the interaction with cannabinoid receptors can modulate the release of neurotransmitters, thereby influencing pain sensation, mood, and memory . The inhibition of voltage-gated calcium channels can affect the electrical activity of neurons, potentially contributing to its anticonvulsant effects .

Biochemical Pathways

The biosynthesis of CBDVA involves multiple genes and enzymes. The native cannabinoid biosynthetic pathway of Cannabis sativa generates cannabigerolic acid (CBGA), which is then converted into CBDVA . This process is complex and involves multiple steps, each catalyzed by a specific enzyme .

Pharmacokinetics

The pharmacokinetics of CBDVA involves its absorption, distribution, metabolism, and excretion (ADME). After administration, CBDVA is rapidly absorbed, with plasma tmax values between 15 and 45 minutes . It has a relatively short half-life of less than 4 hours .

Result of Action

The interaction of CBDVA with its targets and the subsequent physiological changes can lead to various molecular and cellular effects. For instance, the modulation of neurotransmitter release can affect neuronal activity, potentially leading to changes in pain sensation, mood, and memory . The inhibition of voltage-gated calcium channels can affect the electrical activity of neurons, potentially contributing to its anticonvulsant effects .

Action Environment

The action, efficacy, and stability of CBDVA can be influenced by various environmental factors. For instance, the biosynthesis of CBDVA in Cannabis sativa can be influenced by the plant’s need for defense against herbivores and environmental stressors . Additionally, the pharmacokinetics and pharmacodynamics of CBDVA can be affected by factors such as the route of administration and the physiological state of the individual .

Biochemical Analysis

Biochemical Properties

Cannabidivarinic acid is involved in the biosynthesis of cannabinoids, a process that involves multiple enzymes and biochemical reactions . It is a precursor in the biosynthesis of other cannabinoids, such as cannabidivarin (CBDV) and cannabigerovarinic acid (CBGVA) . The enzymes involved in these reactions include cannabidiolic acid synthase (CBDAS) and tetrahydrocannabinolic acid synthase (THCAS) .

Cellular Effects

In neuronal models, this compound has been found to have little or no effect on neuronal cannabinoid signaling .

Molecular Mechanism

It is known that it plays a crucial role in the biosynthesis of other cannabinoids . It is believed to exert its effects at the molecular level through interactions with various biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to be rapidly absorbed with plasma tmax values of between 15 and 45 min and has relatively short half-lives (<4 h) . This suggests that the effects of this compound can change over time, potentially influencing its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It has been shown to have an anticonvulsant effect in a mouse model of Dravet syndrome .

Metabolic Pathways

This compound is involved in the metabolic pathways of cannabinoid biosynthesis . It interacts with enzymes such as CBDAS and THCAS, which are crucial for the production of other cannabinoids .

Transport and Distribution

It is known that it is rapidly absorbed following administration, suggesting that it may interact with certain transporters or binding proteins .

Subcellular Localization

Given its role in cannabinoid biosynthesis, it is likely that it is localized to specific compartments or organelles where these biosynthetic processes occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bensuldazic acid can be synthesized through the reaction of benzyldihydro-6-thioxo-2H-1,3,5-thiadiazine-3 (4H)-acetic acid with appropriate reagents under controlled conditions . The preparation involves the use of specific catalysts and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of bensuldazic acid typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization and purification to ensure the final product meets industry standards .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine or chlorine in the presence of a suitable solvent.

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-propylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-5-6-13-10-16(21)18(19(22)17(13)20(23)24)15-9-12(4)7-8-14(15)11(2)3/h9-10,14-15,21-22H,2,5-8H2,1,3-4H3,(H,23,24)/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXWOKHVLNYAHI-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001019167
Record name Cannabidivarinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31932-13-5
Record name Cannabidivarinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031932135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cannabidivarinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANNABIDIVARINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG5ED5JUB3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cannabidivarinic acid
Reactant of Route 2
Reactant of Route 2
Cannabidivarinic acid
Reactant of Route 3
Cannabidivarinic acid
Reactant of Route 4
Cannabidivarinic acid
Reactant of Route 5
Cannabidivarinic acid
Reactant of Route 6
Cannabidivarinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.